4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with a unique structure that includes a benzodiazole ring substituted with hydroxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzodiazol-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is carried out under mild conditions to ensure the stability of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-carboxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction: Formation of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Additionally, the benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: A compound with a hydroxymethyl group attached to a furan ring.
4-Hydroxymethyl-substituted oxazolidinone: A compound with a hydroxymethyl group attached to an oxazolidinone ring.
Uniqueness
4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |
InChI Key |
JLGYSJRTKZIYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N(C1=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.